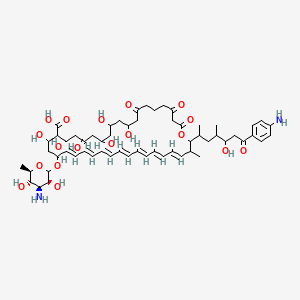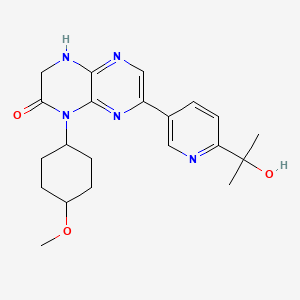
Cc-223
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CC-223 is a potent, selective, and orally bioavailable inhibitor of mTOR kinase . It demonstrates inhibition of mTORC1 (pS6RP and p4EBP1) and mTORC2 [pAKT (S473)] in cellular systems . It has shown growth inhibitory activity in hematologic and solid tumor cell lines .
Chemical Reactions Analysis
CC-223 is a potent inhibitor of mTOR kinase, with an IC50 value for mTOR kinase of 0.016 μmol/L. It is selective for mTOR kinase with >200-fold selectivity over the related PI3K-α (IC50 = 4.0 μmol/L) .Physical And Chemical Properties Analysis
CC-223 has a molecular weight of 397.47 and a molecular formula of C21H27N5O3 . It is insoluble in water but soluble in DMSO and ethanol .Aplicaciones Científicas De Investigación
Treatment of Neuroendocrine Tumors
CC-223 has shown promise in the treatment of well-differentiated non-pancreatic neuroendocrine tumors (NETs). It works as a second-generation mammalian target of rapamycin (mTOR) inhibitor, targeting both mTORC1 and mTORC2 complexes, which may improve clinical efficacy . Patients with metastatic NETs who had failed previous systemic chemotherapy showed a disease control rate of 90% with CC-223 treatment .
Oncology Research
In oncology, CC-223’s ability to inhibit mTOR kinase has been leveraged to study its antiproliferative effects on various cancer cell lines. It has demonstrated growth inhibitory activity and apoptosis in hematologic cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Clinical Trials for Solid Tumors
CC-223 is being evaluated in clinical trials for its efficacy against advanced solid tumors. Its dual inhibition of mTORC1 and mTORC2 is hypothesized to provide therapeutic benefits over first-generation mTOR inhibitors, which only target mTORC1 .
Pharmacokinetics and Metabolism
Research into the pharmacokinetics of CC-223 has revealed insights into its metabolism and excretion. Studies have characterized the biotransformation of CC-223 and evaluated the effect of food on its pharmacokinetics, which is crucial for optimizing dosing regimens in clinical settings .
Mechanism of Action
CC-223’s mechanism of action involves the potent and selective inhibition of mTOR kinase, leading to the inhibition of both mTORC1 and mTORC2 signaling pathways. This results in more complete inhibition of mTOR pathway biomarkers and improved antiproliferative activity compared to rapamycin .
Side Effects and Safety Profile
The safety profile of CC-223 has been a focus of research due to its therapeutic potential. Common side effects include diarrhea, fatigue, and stomatitis. However, it has been noted for its manageable safety profile, making it a promising agent for further development .
Safety And Hazards
Direcciones Futuras
CC-223 has shown promising results in preclinical and clinical trials . It has demonstrated antitumor activity and has been effective in controlling carcinoid symptoms . The manageable safety profile, high disease control rate, and durable response make CC-223 a promising agent for further development .
Propiedades
IUPAC Name |
3-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-5-(4-methoxycyclohexyl)-7,8-dihydropyrazino[2,3-b]pyrazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-21(2,28)17-9-4-13(10-22-17)16-11-23-19-20(25-16)26(18(27)12-24-19)14-5-7-15(29-3)8-6-14/h4,9-11,14-15,28H,5-8,12H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKLYTOEMRFKAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)C2=CN=C3C(=N2)N(C(=O)CN3)C4CCC(CC4)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cc-223 | |
CAS RN |
1228013-30-6 |
Source


|
| Record name | Onatasertib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228013306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Onatasertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12570 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ONATASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8RA3543SY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606444.png)
![N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide](/img/structure/B606445.png)
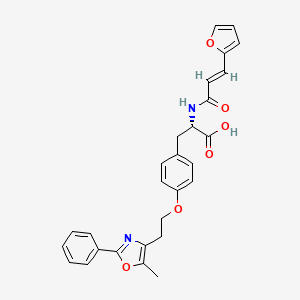
![Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate](/img/structure/B606447.png)
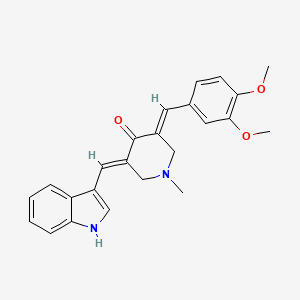



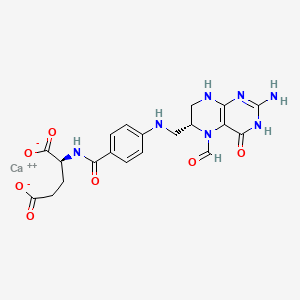
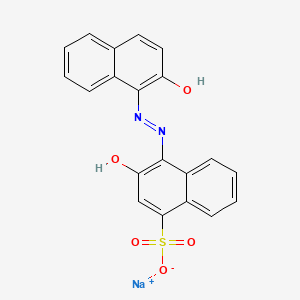
![N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B606461.png)

